molecular formula C9H8FNO3 B14853154 Methyl 2-acetyl-6-fluoroisonicotinate

Methyl 2-acetyl-6-fluoroisonicotinate

Cat. No.: B14853154
M. Wt: 197.16 g/mol
InChI Key: RPXKOZWOWVCCJL-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-6-fluoroisonicotinate is an organic compound with the molecular formula C9H8FNO3 and a molecular weight of 197.16 g/mol . This compound is a derivative of isonicotinic acid and features a fluorine atom at the 6-position and an acetyl group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetyl-6-fluoroisonicotinate typically involves the esterification of 2-acetyl-6-fluoroisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-acetyl-6-fluoroisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 2-acetyl-6-fluoroisonicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes and receptors. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison: Methyl 2-acetyl-6-fluoroisonicotinate is unique due to the presence of both an acetyl group and a fluorine atom, which confer distinct chemical and biological properties. Compared to Methyl 2-fluoroisonicotinate, the acetyl group in this compound provides additional sites for chemical modification and enhances its reactivity .

Properties

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

methyl 2-acetyl-6-fluoropyridine-4-carboxylate

InChI

InChI=1S/C9H8FNO3/c1-5(12)7-3-6(9(13)14-2)4-8(10)11-7/h3-4H,1-2H3

InChI Key

RPXKOZWOWVCCJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)C(=O)OC)F

Origin of Product

United States

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